(2-Nitroethenyl)cyclobutane

Organic Synthesis Medicinal Chemistry Process Chemistry

Researchers often face isomeric mixtures and yield losses when substituting generic nitroalkenes into cyclobutane-containing pharmaceutical syntheses. (2-Nitroethenyl)cyclobutane (CAS 1036931-20-0) eliminates this risk by providing a defined (E)-configured nitrovinyl-cyclobutane scaffold. - Validated Intermediate: Patented route to 3-amino-3-(cyclobutylmethyl)-2-(hydroxy)-propionamide hydrochloride via catalytic hydrogenation. - Binary Selectivity Benchmark: Achieves 100% selectivity in MsCl/Et3N dehydration vs. mixture formation under acetylation. - Enhanced Stability: Nitrocyclobutane intermediates resist retro-Michael decomposition, improving diastereocontrol vs. phenyl-nitroalkenes.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 1036931-20-0
Cat. No. B14082838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Nitroethenyl)cyclobutane
CAS1036931-20-0
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1CC(C1)C=C[N+](=O)[O-]
InChIInChI=1S/C6H9NO2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2
InChIKeyOZUJUUDXQAZCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Nitroethenyl)cyclobutane (CAS 1036931-20-0): Product Identification and Baseline Characteristics


(2-Nitroethenyl)cyclobutane, also known as (E)-(2-nitrovinyl)cyclobutane, is a strained C6H9NO2 organic compound (MW: 127.14 g/mol) that integrates a cyclobutane ring with a conjugated nitroethenyl (nitrovinyl) substituent [1]. The molecule exists predominantly in the (E)-configuration, as indicated by its systematic name and SMILES representation (C1CC(C1)/C=C/[N+](=O)[O-]) [2]. This nitroalkene scaffold is commercially available from research chemical suppliers at purities of 98% or higher and is typically stored at 2–8°C to maintain stability [3].

(2-Nitroethenyl)cyclobutane (CAS 1036931-20-0): Rationale for Non-Substitutability


In multi-step syntheses of cyclobutane-containing pharmaceutical intermediates, substitution with a generic nitroalkene or cyclobutane derivative is rarely feasible without compromising yield or altering the reaction pathway. The (2-nitroethenyl)cyclobutane scaffold presents a defined (E)-configured nitrovinyl moiety directly conjugated to a cyclobutane ring, a structural arrangement that dictates its specific reactivity in catalytic hydrogenation and nitroaldol (Henry) reaction contexts [1][2]. Closely related compounds such as 1-cyclobutyl-2-nitroethyl acetate or (2-nitroethyl)cyclobutane differ in oxidation state and functional group availability, leading to divergent outcomes in subsequent reduction, condensation, or amination steps [2]. Procurement of the precise CAS 1036931-20-0 entity ensures that the intended intermediate is isolated as a single reaction product, avoiding the separation burdens and yield losses associated with isomeric mixtures that often arise when alternative synthetic sequences are employed [2].

Evidence-Based Differentiation of (2-Nitroethenyl)cyclobutane (CAS 1036931-20-0)


Quantitative Divergence in Synthetic Pathway Selectivity: (2-Nitroethenyl)cyclobutane vs. 1-Cyclobutyl-2-nitroethyl Acetate

In a patented synthesis of 3-amino-3-(cyclobutylmethyl)-2-(hydroxy)-propionamide hydrochloride, the dehydration of cyclobutyl-nitroalcohol intermediate (XXX) with methanesulfonyl chloride (MsCl) and triethylamine (Et3N) afforded (2-nitrovinyl)cyclobutane (XXXII) as the exclusive reaction product [1]. In contrast, acetylation of the same alcohol precursor with acetic anhydride and DMAP generated a mixture of the corresponding acetate ester (XXXI) and the dehydration product (2-nitrovinyl)cyclobutane (XXXII), necessitating subsequent separation or carrying forward a mixture into downstream steps [1][2]. This quantitative differentiation—100% selective formation of the target nitrovinyl compound versus a mixed-product outcome—directly impacts process yield and purification requirements [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Differential Hydrogenation Compatibility: (2-Nitroethenyl)cyclobutane vs. (2-Nitroethyl)cyclobutane as Precursors

The patented synthetic route establishes that (2-nitrovinyl)cyclobutane (XXXII) undergoes direct catalytic hydrogenation over Pd/C in methanol to yield (2-nitroethyl)cyclobutane (XXXIII), which subsequently condenses with glyoxylic acid in the presence of Et3N to form a nitro hydroxy acid intermediate (XXXV) [1]. The alternative approach—starting directly from pre-formed (2-nitroethyl)cyclobutane—bypasses the nitrovinyl reduction step but also removes the opportunity to leverage the reactivity of the conjugated nitroalkene for alternative downstream functionalization [1]. This stepwise differentiation, wherein the target compound serves as a hydrogenation substrate while preserving the nitro group for subsequent condensation, provides a defined and documented transformation pathway with established conditions (H2 over Pd/C in MeOH, optionally with Et3N) [1].

Catalytic Hydrogenation Process Chemistry Pharmaceutical Intermediates

Class-Level Stability Differentiation: Nitrocyclobutane Intermediates in Organocatalytic Michael Additions

In amino-catalyzed Michael additions of aldehydes to chiral nitroalkenes, nitrocyclobutane intermediates derived from (2-nitroethenyl)cyclobutane-type scaffolds demonstrate enhanced stability relative to analogous intermediates derived from (E)-1-nitro-2-phenylethene [1]. While the primary study focuses on substituted nitrocyclobutanes formed in situ, the class-level inference indicates that cyclobutane-fused nitroalkene systems exhibit reduced propensity for undesired retro-Michael or elimination side reactions compared to their acyclic or phenyl-substituted nitroalkene counterparts [1]. The cyclobutane framework imposes conformational constraints that stabilize the intermediate adduct, thereby improving diastereoselectivity and yield in cascade reaction sequences [1][2].

Organocatalysis Nitroalkene Chemistry Cycloaddition

Optimized Application Scenarios for (2-Nitroethenyl)cyclobutane (CAS 1036931-20-0)


Pharmaceutical Intermediate Synthesis: Construction of Cyclobutane-Containing Amino Acid Derivatives

Employ (2-nitroethenyl)cyclobutane as a key intermediate in the synthesis of cyclobutane-substituted amino acid analogs. The patented route to 3-amino-3-(cyclobutylmethyl)-2-(hydroxy)-propionamide hydrochloride demonstrates that this compound undergoes efficient catalytic hydrogenation over Pd/C in methanol to generate (2-nitroethyl)cyclobutane, which subsequently condenses with glyoxylic acid to form a nitro hydroxy acid precursor [1][2]. This established pathway reduces process risk and provides a validated benchmark for yield optimization and scale-up activities in medicinal chemistry programs targeting constrained amino acid scaffolds [2].

Process Chemistry Development: Selective Dehydration Route Optimization

Utilize (2-nitroethenyl)cyclobutane as a model substrate for optimizing nitroalkene synthesis via dehydration of β-nitroalcohol precursors. The documented ability to obtain this compound as the exclusive product when dehydrating the corresponding nitroalcohol with MsCl/Et3N—in contrast to mixed-product formation under acetylation conditions—provides a defined benchmark for evaluating dehydrating agent efficiency and reaction selectivity [1]. Process chemists can leverage this binary outcome (100% selectivity vs. mixture formation) to screen alternative dehydration conditions and establish quantitative selectivity metrics for nitroalkene synthesis campaigns [1].

Organocatalytic Method Development: [2+2] Cycloaddition and Conjugate Addition Studies

Deploy (2-nitroethenyl)cyclobutane as a representative nitroalkene in organocatalytic reaction discovery, particularly for amino-catalyzed Michael additions and photochemical [2+2] cycloadditions. Class-level evidence indicates that nitrocyclobutane intermediates derived from this scaffold possess enhanced stability relative to phenyl-substituted nitroalkene counterparts, reducing undesired retro-Michael decomposition and improving diastereocontrol [1][2]. This stability advantage is critical for researchers developing enantioselective cascade reactions, where intermediate decomposition directly limits yield and stereochemical fidelity [2].

Analytical Reference Standard Procurement: Identity Verification in Complex Reaction Mixtures

Procure (2-nitroethenyl)cyclobutane at 98% purity or higher to serve as an authenticated analytical reference standard for HPLC, GC-MS, and NMR method development [1]. Given that synthetic routes to cyclobutane-containing pharmaceuticals may generate this compound either as a desired intermediate or as a potential impurity in mixed-product streams, having a verified reference material enables accurate quantitation and identity confirmation in reaction monitoring and quality control workflows [1][2].

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